N-(2,3-Dichlorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It includes a pyridine ring, which is a six-membered ring with one nitrogen atom and two double bonds. It also contains a trifluoromethyl group (-CF3), which is known for its strong electron-withdrawing properties . The compound also has a benzyl group attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could have a significant impact on the compound’s properties, as this group is highly electronegative and can influence the distribution of electron density in the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the pyridine ring might undergo reactions typical of aromatic compounds, while the trifluoromethyl group could participate in reactions involving halogens .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s polarity, solubility, and reactivity .Mechanism of Action
Target of Action
The primary target of this compound is the ubiquitin-specific protease 7 (USP7) . USP7 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle progression, DNA damage response, and immune response.
Mode of Action
The compound interacts with its target, USP7, by integrating well into the hydrophobic pocket of the enzyme . This interaction likely inhibits the enzymatic activity of USP7, leading to changes in the ubiquitination status of its substrates.
Biochemical Pathways
The inhibition of USP7 can affect multiple biochemical pathways. As USP7 is involved in the regulation of several key proteins such as p53, PTEN, and MDM2, its inhibition can lead to the stabilization of these proteins, thereby influencing pathways related to cell cycle control, apoptosis, and DNA damage response .
Pharmacokinetics
The compound’s trifluoromethyl group is a common feature in many pharmaceuticals and is known to improve metabolic stability and increase lipophilicity, which could enhance bioavailability .
Result of Action
The compound exhibits antiproliferative activity against various human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . The inhibition of USP7 and the subsequent changes in cellular pathways can lead to the arrest of cell cycle progression and induction of apoptosis, thereby inhibiting tumor cell proliferation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N2O2/c21-15-4-1-5-16(17(15)22)26-18(28)14-3-2-10-27(19(14)29)11-12-6-8-13(9-7-12)20(23,24)25/h1-10H,11H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWACRDHYJGSEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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